BenchChemオンラインストアへようこそ!

Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate

COX-2 inhibition Selectivity NSAID ester derivatives

Indomethacin Isopropyl Ester (CAS 72616-25-2), chemically designated as propan-2-yl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate, is the isopropyl ester derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. This compound belongs to a class of indomethacin ester derivatives that have been demonstrated to exhibit potent and selective cyclooxygenase-2 (COX-2) inhibition, with IC50 values in the low-nanomolar range against human COX-2, while showing negligible inhibition of ovine COX-1 at concentrations up to 66 µM.

Molecular Formula C22H22ClNO4
Molecular Weight 399.87
CAS No. 72616-25-2
Cat. No. B2884122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate
CAS72616-25-2
Molecular FormulaC22H22ClNO4
Molecular Weight399.87
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC(C)C
InChIInChI=1S/C22H22ClNO4/c1-13(2)28-21(25)12-18-14(3)24(20-10-9-17(27-4)11-19(18)20)22(26)15-5-7-16(23)8-6-15/h5-11,13H,12H2,1-4H3
InChIKeyYCIPLRSQHFHPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Indomethacin Isopropyl Ester (CAS 72616-25-2): A Key Indomethacin Impurity and Selective COX-2 Inhibitor Candidate for Analytical and Pharmacological Research


Indomethacin Isopropyl Ester (CAS 72616-25-2), chemically designated as propan-2-yl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate, is the isopropyl ester derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin [1]. This compound belongs to a class of indomethacin ester derivatives that have been demonstrated to exhibit potent and selective cyclooxygenase-2 (COX-2) inhibition, with IC50 values in the low-nanomolar range against human COX-2, while showing negligible inhibition of ovine COX-1 at concentrations up to 66 µM [2]. It is primarily utilized as an analytical reference standard for impurity profiling in indomethacin pharmaceutical formulations, and it serves as a valuable tool compound for structure-activity relationship (SAR) studies investigating COX-2 selectivity in NSAID ester prodrugs [3].

Why Indomethacin Isopropyl Ester (CAS 72616-25-2) Cannot Be Substituted by Generic Indomethacin or Other Simple Esters in Research and Analytical Applications


Indomethacin Isopropyl Ester cannot be arbitrarily substituted by the parent drug indomethacin or by other simple alkyl esters due to its specific molecular identity that governs both its analytical behavior and its pharmacological profile. As an ester derivative, it exhibits significantly higher lipophilicity and distinct hydrolytic susceptibility compared to the free carboxylic acid form of indomethacin, directly impacting chromatographic retention times, degradation pathways, and purity assessment in pharmaceutical analysis [1]. Furthermore, within the broader class of indomethacin esters, the isopropyl ester occupies a specific position in SAR studies where the alkyl chain length and branching critically influence COX-2 inhibitory potency and selectivity. The Kalgutkar et al. (2000) study demonstrated that esterification of the carboxylate moiety in indomethacin increases inhibitory potency against COX-2 while dramatically reducing COX-1 inhibition, a selectivity profile that cannot be achieved with unmodified indomethacin, which inhibits both COX-1 and COX-2 [2]. These structural and functional distinctions make the isopropyl ester uniquely suited for its intended roles in impurity identification and pharmacological probe studies, where substitution would yield non-equivalent, potentially misleading data [3].

Quantitative Differentiation Evidence for Indomethacin Isopropyl Ester (CAS 72616-25-2) Versus Closest Analogs


COX-2 Selectivity: Indomethacin Isopropyl Ester Class vs. Indomethacin

Within the indomethacin ester series studied by Kalgutkar et al. (2000), aliphatic ester derivatives, which include the isopropyl ester, demonstrated potent inhibition of purified human COX-2 with IC50 values in the low-nanomolar range. Critically, these esters did not inhibit ovine COX-1 activity at concentrations as high as 66 µM [1]. In contrast, the parent drug indomethacin is a non-selective COX inhibitor, with reported IC50 values for COX-1 and COX-2 typically in the sub-micromolar to low micromolar range (e.g., approximately 0.05 µM for COX-1 and 0.75 µM for COX-2, per published data) [2]. This represents a shift from dual COX-1/COX-2 inhibition to a highly COX-2-selective profile through simple esterification of the carboxylate moiety.

COX-2 inhibition Selectivity NSAID ester derivatives

Lipophilicity and Hydrolytic Susceptibility: Indomethacin Isopropyl Ester vs. Indomethacin

According to Veeprho's product characterization, Indomethacin Isopropyl Ester exhibits higher lipophilicity and greater susceptibility to hydrolysis under aqueous conditions compared to the parent indomethacin free acid [1]. This differential physicochemical property directly impacts chromatographic behavior: the isopropyl ester will display a distinct retention time in reverse-phase HPLC analysis relative to indomethacin, enabling its use as a specific impurity marker. The compound's hydrolytic lability means it can convert back to indomethacin in aqueous environments, a degradation pathway that must be controlled and monitored during analytical method development and stability studies.

Lipophilicity Hydrolysis Analytical reference standard Stability

Gastrointestinal Safety Profile: Indomethacin Ester Prodrugs vs. Indomethacin

Independent studies on indomethacin ester prodrugs have demonstrated that esterification of the carboxylic acid group significantly reduces gastrointestinal toxicity compared to the parent drug. The Bandgar et al. (2011) study reported that certain indomethacin prodrugs exhibited substantially lower Ulcer Index (UI) values (e.g., UI = 0–19) compared to indomethacin (UI = 47) in rodent models, while retaining potent anti-inflammatory activity [1]. Similarly, Ogiso et al. (1996) found that indomethacin butyl ester and octyl ester prodrugs showed negligible ulcerogenic activity and hepatic injury after repeated oral administration in rats, in contrast to the severely irritating effects of indomethacin alone [2]. Although these specific data points are for other ester prodrugs, they establish the class-level principle that indomethacin esterification mitigates GI toxicity—a principle directly relevant to the isopropyl ester.

Ulcerogenicity Prodrug Gastrointestinal toxicity Oral bioavailability

Commercially Available Purity Benchmarks and Pricing

Indomethacin Isopropyl Ester is commercially available as a characterized reference standard from multiple suppliers. Fluorochem offers the compound at 98% purity, with pricing tiers of £104 for 100 mg and £432 for 1 g . MolCore supplies the compound with 98% purity under ISO certification for pharmaceutical R&D and quality control applications . CymitQuimica provides the compound as a TRC brand reference standard (Ref. TR-I462130) at pricing of €250 for 500 mg and €433 for 1 g, specifically noting its application as a selective COX-2 inhibitor research tool .

Reference standard Purity Procurement Analytical method validation

Optimal Research and Industrial Application Scenarios for Indomethacin Isopropyl Ester (CAS 72616-25-2)


Pharmaceutical Impurity Profiling and ANDA Submission Support

Indomethacin Isopropyl Ester is primarily employed as a reference standard for the identification and quantification of process-related impurities in indomethacin drug substances and finished pharmaceutical products. Its distinct chromatographic retention time (due to higher lipophilicity vs. indomethacin) and characteristic mass spectrum enable its use in HPLC-UV and LC-MS methods for method development, method validation (AMV), and quality control release testing. This directly supports Abbreviated New Drug Application (ANDA) submissions, where comprehensive impurity profiling is a regulatory requirement [1][2].

COX-2 Selectivity Screening in Anti-Inflammatory Drug Discovery

As a member of the indomethacin ester series that exhibits potent, selective COX-2 inhibition (low-nanomolar IC50 against human COX-2; no COX-1 inhibition at 66 µM), Indomethacin Isopropyl Ester serves as a tool compound for screening assays aimed at identifying novel COX-2-selective inhibitors. Its well-characterized selectivity profile, established by Kalgutkar et al. (2000), makes it a useful positive control or comparator in enzymatic and cell-based COX inhibition assays, particularly when COX-1-sparing activity is a desired pharmacological endpoint [3].

Prodrug Design and Pharmacokinetic Studies for Improved GI Safety

The esterification strategy exemplified by Indomethacin Isopropyl Ester is directly relevant to prodrug design programs seeking to mitigate the gastrointestinal toxicity of NSAIDs. Class-level evidence demonstrates that indomethacin ester prodrugs can reduce ulcerogenicity indices to near-zero while maintaining anti-inflammatory efficacy. Researchers can use this compound to study hydrolysis kinetics in plasma and tissue homogenates, assess oral bioavailability in preclinical models, and benchmark new ester prodrug candidates against the established SAR principles of the indomethacin ester series [4][5].

Chromatographic Method Development and Stability-Indicating Assays

Owing to its hydrolytic susceptibility and distinct physicochemical properties, Indomethacin Isopropyl Ester is a valuable analyte for developing stability-indicating HPLC methods. Its degradation to indomethacin under aqueous, acidic, or enzymatic conditions can be monitored to establish forced degradation profiles, validate method specificity, and set acceptance criteria for impurity limits in stability studies—all essential components of the ICH Q3A/Q3B regulatory framework for pharmaceutical quality [1].

Quote Request

Request a Quote for Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.